molecular formula C23H21N3O3 B3739848 2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B3739848
M. Wt: 387.4 g/mol
InChI Key: YQTHKVJWZHZIFH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-16-7-5-15(6-8-16)26-22(27)18-4-2-3-17-20(25-13-11-24-12-14-25)10-9-19(21(17)18)23(26)28/h2-10,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHKVJWZHZIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione, typically involves multi-step processes. One common method involves the use of acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the isoquinoline-1,3-dione core . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and efficient .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous-flow electrosynthesis, which allows for the efficient and scalable production of the desired compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of isoquinoline derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .

Scientific Research Applications

2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl and piperazinyl groups, in particular, may enhance its activity and selectivity in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Reactant of Route 2
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2-(4-Methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

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